Dehydroretronecine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

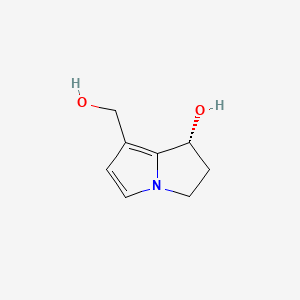

(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C=CC(=C2[C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945783 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23107-12-2 | |

| Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRORETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Dehydroepiandrosterone

An In-Depth Technical Guide to the Synthesis and Characterization of Dehydroepiandrosterone (DHEA)

Dehydroepiandrosterone (DHEA), a 19-carbon steroid hormone, is one of the most abundant circulating steroids in the human body.[1] Primarily synthesized in the adrenal glands, with smaller amounts produced by the gonads and the brain, DHEA functions as a crucial metabolic intermediate or "prohormone."[1][2] Its biological significance lies in its role as a precursor in the biosynthesis of both androgenic and estrogenic sex steroids, such as testosterone and estradiol.[3][4] The production of DHEA peaks in early adulthood, typically between the ages of 25 and 35, and then declines steadily with age.[5][6] This age-related decrease has prompted extensive research into DHEA's potential therapeutic applications, including hormone replacement therapy, improving fertility outcomes, and potentially mitigating some effects of aging.[5][7][8]

Given its therapeutic potential and central role in steroid metabolism, the robust chemical synthesis and rigorous analytical characterization of DHEA are of paramount importance for pharmaceutical research and development. This guide provides a detailed examination of the established semi-synthesis of DHEA from a natural precursor and outlines the critical analytical methodologies required to verify its identity, purity, and structural integrity.

Part 1: The Synthesis of Dehydroepiandrosterone

While DHEA is produced naturally, industrial-scale production relies on semi-synthesis from readily available natural steroidal precursors, known as phytosteroids. This approach is more economically viable than total chemical synthesis.

The Precursor of Choice: Diosgenin

The most common and historically significant starting material for DHEA synthesis is diosgenin .[9][10] Diosgenin is a sapogenin extracted from the tubers of wild yam species (Dioscorea).[10] Its rigid steroidal skeleton, which closely resembles that of DHEA, makes it an ideal and cost-effective precursor for the synthesis of various steroid hormones.[9][11] The conversion of diosgenin to DHEA is achieved through a series of chemical transformations famously known as the Marker degradation .[10]

The Synthetic Pathway: From Diosgenin to DHEA

The conversion process involves two main stages: the degradation of the diosgenin side chain to a key intermediate, and the subsequent conversion of this intermediate to DHEA. A Chinese patent provides a representative modern pathway for these final steps.[12]

-

Marker Degradation of Diosgenin: The initial steps involve the degradation of the spiroketal side chain of diosgenin to produce 16-dehydropregnenolone acetate (16-DPA). This classic sequence, while not detailed here, is the foundational process that unlocked industrial steroid production.

-

Oximation: The 16-DPA intermediate, which possesses a ketone group at the C-20 position, undergoes an oximation reaction. Typically, this is performed using hydroxylamine hydrochloride in the presence of a base like sodium acetate in an ethanol/water solvent system.[12] This converts the C-20 ketone into an oxime. The rationale for this step is to prepare the molecule for a rearrangement reaction that will cleave the side chain.

-

Beckmann Rearrangement: The oxime intermediate is subjected to a Beckmann rearrangement. This reaction is typically induced by reagents like p-toluenesulfonyl chloride or phosphorus oxychloride in a solvent such as pyridine or dichloromethane.[12] The rearrangement cleaves the carbon-carbon bond between C-17 and C-20, leading to the formation of an enamine acetate.

-

Hydrolysis: The final step is the hydrolysis of the enamine acetate. This is usually achieved by heating under basic conditions, for example, with sodium hydroxide in methanol.[12] This step removes the acetyl group from the C-3 hydroxyl and hydrolyzes the enamine to form the C-17 ketone, yielding the final DHEA product. Subsequent purification via crystallization yields DHEA of high purity.

Below is a diagram illustrating the key transformations from the 16-DPA intermediate to the final DHEA product.

Experimental Protocol: Synthesis of DHEA from 16-DPA

The following protocol is a representative procedure based on established chemical transformations for steroid synthesis.[12]

Step 1: Oximation of 16-Dehydropregnenolone Acetate (16-DPA)

-

To a reaction vessel, add 16-DPA (1 equivalent), ethanol, and water.

-

Add sodium acetate (approx. 2.5 equivalents) and hydroxylamine hydrochloride (approx. 1.5 equivalents).

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the solid, wash with water until neutral, and dry to obtain the 16-DPA oxime.

Step 2: Beckmann Rearrangement and Hydrolysis to DHEA

-

Dissolve the dried 16-DPA oxime (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add the rearrangement agent (e.g., phosphorus oxychloride or p-toluenesulfonyl chloride, approx. 1.2 equivalents) while maintaining the low temperature.

-

Stir the reaction at a controlled temperature (e.g., 4-7°C) for 3-4 hours.

-

After the rearrangement is complete, concentrate the solvent under reduced pressure.

-

To the residue, add methanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours to effect hydrolysis.

-

Cool the solution and neutralize with an acid (e.g., hydrochloric acid) to a pH of 7-8.

-

The crude DHEA product will precipitate. Filter the solid.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure DHEA.

Part 2: Characterization of Dehydroepiandrosterone

Rigorous characterization is essential to confirm the chemical identity and purity of the synthesized DHEA, ensuring it meets the standards required for research and pharmaceutical applications. This involves a combination of physicochemical, spectroscopic, and chromatographic techniques.

Physicochemical Properties

Basic physical properties serve as a preliminary check of the compound's identity and purity.

| Property | Value | Source |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [13] |

| Molecular Formula | C₁₉H₂₈O₂ | [1] |

| Molar Mass | 288.42 g/mol | [1] |

| Melting Point | 148-151 °C (range can vary slightly) | [13] |

| Solubility | Soluble in ethanol (20 mg/mL), sparingly soluble in water (63.5 mg/L at 25°C). | [13][14] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for unambiguous structure elucidation. The proton (¹H) and carbon-13 (¹³C) NMR spectra of DHEA have characteristic signals corresponding to its unique steroidal structure.

-

¹H NMR: Key signals include a vinyl proton (C6-H) around δ 5.39 ppm, a carbinol proton (C3-H) around δ 3.54 ppm, and two singlet signals for the angular methyl groups (C18 and C19) at approximately δ 0.89 and δ 1.04 ppm, respectively.[12]

-

¹³C NMR: The spectrum will show 19 distinct carbon signals. Noteworthy peaks include the C-17 ketone at ~221 ppm, the olefinic carbons C-5 and C-6 at ~141 and ~121 ppm respectively, and the C-3 hydroxyl-bearing carbon at ~71.6 ppm.[12]

2.2.2 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both identification and quantification of DHEA in various matrices.[15][16][17]

-

Expected Mass: The exact mass of DHEA allows for high-resolution mass spectrometry confirmation.

-

Fragmentation: In tandem MS, characteristic fragment ions are monitored, providing high specificity.

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band around 3400-3500 cm⁻¹ indicates the presence of the hydroxyl group.[12]

-

C=O Stretch: A strong, sharp absorption peak around 1730-1740 cm⁻¹ is characteristic of the five-membered ring ketone (cyclopentanone) at C-17.[12]

-

C=C Stretch: A weaker absorption around 1670 cm⁻¹ corresponds to the alkene double bond.

| Technique | Key Observables for DHEA |

| ¹H NMR (CDCl₃) | δ ~5.39 (d, 1H, C6-H), ~3.54 (m, 1H, C3-H), ~1.04 (s, 3H, C19-H), ~0.89 (s, 3H, C18-H) |

| ¹³C NMR (CDCl₃) | δ ~221.2 (C=O), ~141.0 (C5), ~120.9 (C6), ~71.6 (C3) |

| IR (KBr) | ~3461 cm⁻¹ (O-H stretch), ~1738 cm⁻¹ (C=O stretch) |

| Mass Spec (LC-MS) | [M+H]⁺ or other relevant adducts corresponding to a mass of 288.42 g/mol . |

Chromatographic Purity Analysis

2.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the synthesized DHEA and for quantifying it in formulations.[18] A reversed-phase HPLC method is most common.[19]

-

Principle: The method separates DHEA from starting materials, intermediates, and side products based on their differential partitioning between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

-

Detection: UV detection is commonly used, typically in the range of 200-210 nm, as DHEA lacks a strong chromophore at higher wavelengths.[18][19]

-

Purity Assessment: The purity of the sample is determined by the relative area of the DHEA peak compared to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak.

Experimental Protocols: Characterization

Protocol 1: HPLC Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve DHEA reference standard in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to a known concentration (e.g., 0.5 mg/mL).[19][20]

-

Sample Preparation: Prepare the synthesized DHEA sample in the same diluent to a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.[19]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the reference standard. Calculate the purity based on the peak area percentage.

The following diagram outlines a typical workflow for the comprehensive characterization of a newly synthesized batch of DHEA.

Conclusion

The semi-synthesis of Dehydroepiandrosterone from the natural precursor diosgenin remains a cornerstone of industrial steroid manufacturing. The process, involving the Marker degradation followed by oximation, Beckmann rearrangement, and hydrolysis, provides an efficient route to this vital hormone precursor. However, synthesis is only half the task. A rigorous and multi-faceted characterization strategy, employing a suite of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques, is absolutely critical. This ensures that the final product is of the required identity, purity, and quality for its intended applications in research, drug development, and clinical use, thereby upholding the highest standards of scientific integrity.

References

-

Quantification of DHEA in human serum on a routine basis: development and validation of a tandem mass spectrometry based method - UNIPI. (n.d.). Retrieved from [Link]

- Maninger, N., Wolthers, K. R., Croteau, N., Mason, J. I., Waterman, M. R., & Miller, W. L. (2009). Overview of dehydroepiandrosterone biosynthesis. PubMed.

- Miller, W. L. (2002).

- Miller, W. L. (1998).

-

Bani-Hani, S., & Tu, A. (2025). Dehydroepiandrosterone (DHEA): Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydroepiandrosterone. Retrieved from [Link]

-

Dehydroepiandrosterone Shifts Energy Metabolism to Increase Mitochondrial Biogenesis in Female Fertility with Advancing Age. (2022). MDPI. Retrieved from [Link]

- Characterization of the Dehydroepiandrosterone (DHEA) Metabolism via Oxysterol 7alpha-hydroxylase and 17-ketosteroid Reductase Activity in the Human Brain. (2003). PubMed.

- Miller, W. L. (2008). Disorders of Androgen Synthesis – from Cholesterol to Dehydroepiandrosterone. Karger Publishers.

- A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs)

- THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. (2005). PubMed Central.

- A rapid and simple liquid chromatography-tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum. (2017). PubMed Central.

-

Dehydroepiandrosterone. (n.d.). PubChem. Retrieved from [Link]

- Ivanova, S., Ivanov, K., Mladenov, R., & Valcheva, V. (2016). HPLC DETECTION OF DEHYDROEPIANDROSTERONE IN FOOD ADDITIVES BY USING NORMAL-PHASE HPLC. Scripta Scientifica Pharmaceutica.

- Ali, A., Motaleb, A., Alam, M. T., Pandey, D. K., & Shafiullah. (2024). Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review.

- Ali, A., Motaleb, A., Alam, M. T., Pandey, D. K., & Shafiullah. (2024). Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. ACS Omega.

- Ivanov, K., & Ivanova, S. (2020). Rapid Detection of Dehydroepiandrosterone by HPLC-UV.

- Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. (2024).

-

Greger, M. (2023). DHEA: What Is It and What Are Its Benefits?. NutritionFacts.org. Retrieved from [Link]

- The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. (2023). MDPI.

- Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. (2015). PubMed Central.

- CN102212099A - Synthesis method for dehydroepiandrosterone. (n.d.). Google Patents.

- Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone. (2022). PubMed Central.

-

DHEA (Dehydroepiandrosterone) Capsule Separation with HPLC. (n.d.). MicroSolv. Retrieved from [Link]

-

Analytical Method Validation: Dehydroepiandrosterone (DHEA). (n.d.). ARL Bio Pharma. Retrieved from [Link]

- Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism. (2009). R Discovery.

- Development of a Chemoenzymatic Process for Dehydroepiandrosterone Acetate Synthesis. (2016).

- Acute administration of diosgenin or dioscorea improves hyperglycemia with increases muscular steroidogenesis in STZ-induced type 1 diabetic r

-

Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

-

Oppenauer Oxidation and Dakin Reaction. (n.d.). Pharmaguideline. Retrieved from [Link]

- The Quality and Potential of DHEA Formation after the Addition of Diosgenin of Yam(Dioscorea spp.) during the Fermentation of Soybean Paste. (2013).

- Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability. (2022). PubMed Central.

- Epoxidation and reduction of DHEA, 1,4,6-androstatrien-3-one and 4,6-androstadien-3beta,17beta-diol. (2001). PubMed.

- Structures of diosgenin, pregnenolone, dehydroepiandrosterone, estrone. (2017).

-

Wikipedia. (n.d.). Diosgenin. Retrieved from [Link]

Sources

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. DHEA: What Is It and What Are Its Benefits? [nutritionfacts.org]

- 6. mdpi.com [mdpi.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diosgenin - Wikipedia [en.wikipedia.org]

- 11. Acute administration of diosgenin or dioscorea improves hyperglycemia with increases muscular steroidogenesis in STZ-induced type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102212099A - Synthesis method for dehydroepiandrosterone - Google Patents [patents.google.com]

- 13. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DHEA [sigmaaldrich.com]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. Dehydroepiandrosterone | MLabs [mlabs.umich.edu]

- 17. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.mu-varna.bg [journals.mu-varna.bg]

- 19. researchgate.net [researchgate.net]

- 20. Dehydroepiandrosterone DHEA Capsule Separation with HPLC - AppNote [mtc-usa.com]

Dehydroepiandrosterone (DHEA): A Historical and Technical Guide to its Discovery and Scientific Evolution

Introduction

Dehydroepiandrosterone (DHEA), a 19-carbon steroid hormone, stands as one of the most abundant circulating steroids in humans.[1] Its journey from a urinary curiosity to a molecule of intense scientific scrutiny has spanned nearly a century, marked by Nobel Prize-winning discoveries, the development of sophisticated analytical techniques, and a progressively deeper understanding of its complex physiological roles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of DHEA and the evolution of research into its multifaceted biological functions. We will delve into the core experimental methodologies that defined early steroid chemistry, trace the advancement of analytical technologies for DHEA quantification, and explore the chronological unraveling of its metabolic pathways and mechanisms of action.

Part 1: The Dawn of Steroid Chemistry: The Discovery and Structural Elucidation of DHEA

The story of DHEA begins in the early 20th century, a period of fervent discovery in the field of endocrinology. The pioneering work of chemists like Adolf Windaus and Heinrich Wieland laid the groundwork for understanding the complex polycyclic structure of steroids, isolating and characterizing molecules like cholesterol and bile acids.[2]

The Landmark Isolation of DHEA by Adolf Butenandt

In 1934, the German biochemist Adolf Butenandt and his colleague Dannenbaum achieved a breakthrough by isolating a new crystalline steroid from human urine.[3] This compound was dehydroepiandrosterone. Butenandt's work on sex hormones, which also included the isolation of estrone and androsterone, was so significant that it earned him the Nobel Prize in Chemistry in 1939, an honor he shared with Leopold Ruzicka for his work on polymethylenes and higher terpenes.[4]

The initial isolation of DHEA was a formidable task, requiring the processing of vast quantities of urine to obtain mere milligrams of the pure substance. Early methods for steroid extraction from urine were laborious and involved multiple steps of solvent extraction and purification.[5][6]

Experimental Protocol: Historical Steroid Extraction from Urine (Conceptual Reconstruction)

The following protocol is a conceptual reconstruction of the types of methods that would have been employed in the 1930s for the isolation of steroids like DHEA from urine. It is important to note that specific details of Butenandt's original procedure may have varied.

Objective: To isolate a crude steroid fraction from a large volume of human urine.

Materials:

-

Large volumes of pooled human urine

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Organic solvents (e.g., ether, benzene, chloroform)

-

Sodium hydroxide (NaOH) solution

-

Distillation apparatus

-

Filtration apparatus (e.g., filter paper, funnels)

-

Glassware (large flasks, separatory funnels, beakers)

Methodology:

-

Acid Hydrolysis:

-

To a large vessel, add a significant volume of urine (e.g., 100 liters).

-

Acidify the urine by adding a strong acid like HCl or H₂SO₄ to a final concentration of approximately 5-10%.

-

Heat the acidified urine and reflux for several hours. This step was crucial to cleave the water-soluble sulfate and glucuronide conjugates from the steroid molecules, rendering them more soluble in organic solvents.

-

-

Solvent Extraction:

-

After cooling, transfer the hydrolyzed urine to large separatory funnels.

-

Perform multiple extractions with a water-immiscible organic solvent such as ether or benzene. The steroids, now in their free form, will partition into the organic layer.

-

Combine the organic extracts.

-

-

Washing and Neutralization:

-

Wash the combined organic extracts with a dilute solution of NaOH to remove acidic impurities.

-

Subsequently, wash the organic layer with water until the washings are neutral to remove any remaining base.

-

-

Concentration:

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

-

Filter the dried extract and concentrate the solvent using a distillation apparatus to obtain a crude, resinous residue containing a mixture of steroids.

-

Unraveling the Molecular Architecture: Structural Elucidation

Following its isolation, the next monumental task was to determine the precise chemical structure of DHEA. In the pre-spectroscopic era, this was achieved through a combination of meticulous chemical degradation studies, elemental analysis, and the synthesis of derivatives.[7] The systematic, stepwise breakdown of the steroid ring system, while now of historical interest, was the primary method for elucidating the structure of these complex molecules.[7] This involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments, allowing chemists to piece together the carbon skeleton and the positions of functional groups.

The culmination of this work revealed DHEA to be a steroid with the characteristic 17-carbon, four-ring nucleus (a cyclopentanoperhydrophenanthrene ring system), a hydroxyl group at the C3 position, and a ketone group at the C17 position.[2]

Part 2: The Analytical Revolution: Quantifying DHEA in Biological Systems

The ability to accurately measure the concentration of DHEA in biological fluids was paramount to understanding its physiological significance. The evolution of analytical techniques from the mid-20th century onwards revolutionized DHEA research.

The Advent of Immunoassays: A Leap in Sensitivity

The development of the radioimmunoassay (RIA) by Solomon Berson and Rosalyn Yalow in the 1950s, for which Yalow received the Nobel Prize in Physiology or Medicine in 1977, was a game-changer for hormone research.[8][9] RIA offered unprecedented sensitivity and specificity for measuring minute quantities of hormones like DHEA in small volumes of plasma or serum.[10]

Experimental Protocol: Radioimmunoassay (RIA) for DHEA (Generalized Principle)

Objective: To quantify the concentration of DHEA in a biological sample using a competitive binding assay.

Materials:

-

Antibody specific to DHEA

-

Radiolabeled DHEA (e.g., with ³H or ¹²⁵I) - the "hot" antigen

-

DHEA standards of known concentrations

-

Biological sample containing an unknown amount of DHEA - the "cold" antigen

-

Separation agent (e.g., charcoal-dextran, second antibody) to separate bound and free antigen

-

Scintillation counter or gamma counter

Methodology:

-

Competitive Binding:

-

A fixed amount of DHEA-specific antibody is incubated with a fixed amount of radiolabeled DHEA.

-

The biological sample or a DHEA standard is added to the mixture.

-

The unlabeled DHEA in the sample competes with the radiolabeled DHEA for the limited number of antibody binding sites.

-

-

Separation:

-

After an incubation period to allow for binding equilibrium, a separation agent is added to precipitate the antibody-bound DHEA.

-

The mixture is centrifuged to pellet the bound fraction, leaving the free DHEA in the supernatant.

-

-

Detection:

-

The radioactivity of either the bound pellet or the free supernatant is measured using a scintillation or gamma counter.

-

-

Quantification:

-

A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

-

The concentration of DHEA in the biological sample is determined by interpolating its radioactivity measurement on the standard curve.

-

The Power of Separation and Identification: Chromatography and Mass Spectrometry

The 1960s saw the emergence of gas chromatography (GC) as a powerful tool for separating complex mixtures of steroids.[11][12][13][14] When coupled with mass spectrometry (MS), which provides detailed information about the mass and fragmentation pattern of a molecule, GC-MS became the gold standard for the definitive identification and quantification of steroids, including DHEA.[15]

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS) for DHEA Analysis

The following diagram illustrates the general workflow for analyzing DHEA using GC-MS.

Caption: A generalized workflow for the analysis of DHEA using GC-MS.

Later, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offered further advantages in terms of reduced sample preparation and the ability to analyze a wider range of steroid metabolites simultaneously.[16][17][18]

| Analytical Technique | Approximate Era of Widespread Use for DHEA | Principle | Advantages | Limitations |

| Colorimetric/Fluorometric Assays | 1930s - 1960s | Chemical reactions producing a colored or fluorescent product. | Simple, inexpensive. | Low specificity and sensitivity. |

| Radioimmunoassay (RIA) | 1960s - 1990s | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | High sensitivity and specificity. | Use of radioactive materials, potential for cross-reactivity. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 1980s - Present | Similar to RIA but uses an enzyme-linked antibody for detection. | No radioactive waste, suitable for high-throughput screening. | Can have cross-reactivity issues. |

| Gas Chromatography (GC) | 1960s - Present | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | High resolution for separating complex mixtures of steroids. | Requires derivatization of steroids to make them volatile. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 1970s - Present | Combines the separation power of GC with the identification capabilities of MS. | "Gold standard" for definitive identification and quantification. | Complex instrumentation, requires expertise. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1990s - Present | Separation of compounds in a liquid phase followed by mass analysis. | High sensitivity and specificity, can analyze a broad range of metabolites without derivatization. | Expensive instrumentation. |

Part 3: Unraveling the Biological Tapestry: Historical Research on DHEA's Function

With the ability to accurately measure DHEA, researchers began to explore its physiological roles in earnest.

The Adrenal Connection and the Age-Related Decline

Early research established that DHEA is primarily produced by the adrenal glands.[19] A defining characteristic of DHEA is its dramatic age-related decline in circulating levels.[1] After peaking in early adulthood, DHEA levels progressively decrease, a phenomenon often referred to as "adrenopause."[1] This decline has been a major driver of research into DHEA's potential role in the aging process.[20][21][22][23]

| Age Range | Typical Circulating DHEA-S Levels (µg/dL) |

| 20-29 years | 280 - 640 (Men), 130 - 480 (Women) |

| 30-39 years | 200 - 530 (Men), 95 - 430 (Women) |

| 40-49 years | 120 - 450 (Men), 65 - 380 (Women) |

| 50-59 years | 90 - 350 (Men), 45 - 270 (Women) |

| 60-69 years | 60 - 300 (Men), 30 - 200 (Women) |

| >70 years | 35 - 250 (Men), 20 - 150 (Women) |

| Note: These are approximate ranges and can vary between individuals and laboratories. |

A Precursor to Sex Hormones: The Intracrine Hypothesis

A pivotal concept in understanding DHEA's function is "intracrinology," a term coined by Fernand Labrie.[24] This hypothesis posits that DHEA serves as an inactive precursor that is taken up by peripheral tissues and converted into active androgens (like testosterone) and estrogens according to the specific needs of that tissue.[24] This local production of sex steroids allows for tissue-specific hormonal control.

Caption: Simplified metabolic pathway of DHEA to active androgens and estrogens.

Beyond a Precursor: Direct Actions and Receptor Interactions

While its role as a prohormone is well-established, a growing body of research has revealed that DHEA and its sulfated form, DHEA-S, also exert direct biological effects by interacting with a variety of receptors.

The timeline of the discovery of DHEA's receptor interactions is complex and ongoing. Early studies focused on its weak androgenic and estrogenic activities.[19] However, subsequent research identified interactions with a range of nuclear and cell surface receptors.[3][4][25][26]

-

Nuclear Receptors: DHEA and its metabolites have been shown to interact with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), the pregnane X receptor (PXR), and the constitutive androstane receptor (CAR).[4][19]

-

Neurotransmitter Receptors: DHEA is also recognized as a neurosteroid, modulating the function of neurotransmitter receptors like the GABA-A and NMDA receptors in the brain.[26]

-

Neurotrophin Receptors: A surprising discovery in 2011 revealed that DHEA and DHEA-S can directly bind to and activate neurotrophin receptors, such as TrkA, TrkB, and TrkC.[24] This finding has opened new avenues for understanding DHEA's role in neuroprotection and neuronal function.

The Immune System and Beyond: A Plethora of Physiological Effects

Historical research has implicated DHEA in a wide array of physiological processes, including:

-

Immunomodulation: DHEA has been shown to have complex effects on the immune system, with some studies suggesting it can enhance immune function.[27]

-

Metabolism: Research has explored DHEA's influence on glucose metabolism and insulin sensitivity.[3]

-

Cardiovascular Health: The potential role of DHEA in cardiovascular health has been an area of active investigation.[3]

-

Bone Density: Studies have examined the effects of DHEA on bone metabolism and its potential to mitigate age-related bone loss.

Conclusion

The journey of dehydroepiandrosterone from its initial discovery in urine to its current status as a molecule of significant interest in aging, neurobiology, and endocrinology is a testament to the power of scientific inquiry. The development of increasingly sophisticated analytical techniques has been instrumental in unraveling its complex biology. While much has been learned, the full extent of DHEA's physiological roles and its therapeutic potential continues to be an active and exciting area of research. This guide provides a historical and technical foundation for professionals in the field to appreciate the evolution of our understanding of this remarkable steroid hormone and to build upon the legacy of the pioneering scientists who first brought it to light.

References

-

Britannica, The Editors of Encyclopaedia. (2026, January 9). Steroid. In Encyclopædia Britannica. Retrieved from [Link]

- Choi, M. H., & Chung, B. C. (2010). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Journal of the American Society for Mass Spectrometry, 21(3), 446–454.

- Hazeldine, J., Arlt, W., & Lord, J. M. (2018). DHEA Modulates Immune Function: A Review of Evidence. Vitamins and Hormones, 108, 125–144.

-

Embryo Project Encyclopedia. (2013, October 11). Radioimmunoassay. Retrieved from [Link]

-

Britannica, The Editors of Encyclopaedia. (2026, January 9). Steroid. In Encyclopædia Britannica. Retrieved from [Link]

- Prough, R. A., & Clark, B. J. (2018). Dehydroepiandrosterone Research: Past, Current, and Future. Vitamins and Hormones, 108, 1–28.

- Lin, H.-Y., et al. (2023). The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. International Journal of Molecular Sciences, 24(17), 13496.

- Webb, S. J., & Prough, R. A. (2015). Novel mechanisms for DHEA action in. Journal of Molecular Endocrinology, 54(1), R19–R31.

-

Wikipedia. (2023, December 27). Dehydroepiandrosterone. Retrieved from [Link]

- Longcope, C. (1986). Development of radioimmunoassay methods for plasma T, DHT, A and DHEA and their application to the study of congenital defficiency of critical 21 - OH'ase. INIS-IAEA.

- Hampl, R., et al. (2000). Immunoassay of 7-hydroxysteroids: 1. Radioimmunoassay of 7beta-hydroxy dehydroepiandrosterone. Journal of Steroid Biochemistry and Molecular Biology, 75(4-5), 269–275.

- Au, M. G. (2013). Fundamentals of Steroid Chemistry and Biochemistry. Request PDF.

-

Wikipedia. (2023, November 28). Radioimmunoassay. Retrieved from [Link]

- Samaras, N., et al. (2013). A Review of Age-Related Dehydroepiandrosterone Decline and Its Association with Well-Known Geriatric Syndromes: Is Treatment Beneficial?

- Prestegard, E. L. (1967). Steroid analyses by gas chromatography. American journal of medical technology, 33(6), 437–447.

- Prough, R. A., & Clark, B. J. (2006). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. Drug Metabolism Reviews, 38(1-2), 149–171.

- Lin, H.-Y., et al. (2025, October 10). The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body.

-

International Atomic Energy Agency. (n.d.). Development of radioimmunometric assays and kits for non-clinical applications. Retrieved from [Link]

- Morales, A. J., & Yen, S. S. C. (2001). Dehydroepiandrosterone sulfate and longevity: New clues for an old friend. Proceedings of the National Academy of Sciences, 98(15), 8145–8147.

-

CUNY Graduate School of Public Health & Health Policy. (2025, June 11). DHEA-S hormone linked to shorter lifespan in men, but not women. Retrieved from [Link]

- Shackleton, C. H., Sjövall, J., & Wisén, O. (1970). A simple method for the extraction of steroids from urine. Clinica chimica acta; international journal of clinical chemistry, 27(2), 354–356.

- Leng, S. X., et al. (2006). DHEAS Levels and Mortality in Disabled Older Women: The Women's Health and Aging Study I. The Journals of Gerontology: Series A, 61(9), 967–972.

- Laukkanen, J. A., et al. (2011). Quantitative determination of dehydroepiandrosterone fatty acyl esters in human female adipose tissue and serum using mass spectrometric methods. The Journal of steroid biochemistry and molecular biology, 127(3-5), 372–378.

- Gleispach, H. (1980). Separation of urinary steroids by gas-liquid chromatography on packed and mixed-bed columns.

- Gherlardini, S., et al. (n.d.). Quantification of DHEA in human serum on a routine basis: development and validation of a tandem mass spectrometry based method. UNIPI.

- Sanders, J. L., et al. (2009). Trajectories of Dehydroepiandrosterone Sulfate Predict Mortality in Older Adults: The Cardiovascular Health Study. The Journals of Gerontology: Series A, 64A(12), 1267–1273.

- Vanden Heuvel, W. J. A., & Horning, E. C. (1960). Microanalytical separation of steroids by gas chromatography.

- Vanden Heuvel, W. J. A., Sweeley, C. C., & Horning, E. C. (1960). SEPARATION OF STEROIDS BY GAS CHROMATOGRAPHY. Journal of the American Chemical Society, 82(13), 3481–3482.

- UNESCO. (1980). Steroid chemistry: history and recent developments. UNESCO Digital Library.

-

Britannica, The Editors of Encyclopaedia. (2026, January 9). Steroid. In Encyclopædia Britannica. Retrieved from [Link]

- Google Patents. (n.d.). US8349819B2 - Steroid extraction process from urine sources.

- Concolino, D., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 13(6), 724.

- Moore, D. (n.d.).

- Herzog, H. L. (1989). A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948. Steroids, 54(6), 573–592.

- Slater, S. (2014). The history of corticosteroids.

- Makin, H. L. J., & Gower, D. B. (1990). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry.

Sources

- 1. A Review of Age-Related Dehydroepiandrosterone Decline and Its Association with Well-Known Geriatric Syndromes: Is Treatment Beneficial? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid | Definition, Structure, & Types | Britannica [britannica.com]

- 3. mdpi.com [mdpi.com]

- 4. Dehydroepiandrosterone Research: Past, Current, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple method for the extraction of steroids from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8349819B2 - Steroid extraction process from urine sources - Google Patents [patents.google.com]

- 7. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 8. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 9. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. Immunoassay of 7-hydroxysteroids: 1. Radioimmunoassay of 7beta-hydroxy dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid analyses by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of urinary steroids by gas-liquid chromatography on packed and mixed-bed columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microanalytical separation of steroids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 16. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative determination of dehydroepiandrosterone fatty acyl esters in human female adipose tissue and serum using mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arpi.unipi.it [arpi.unipi.it]

- 19. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dehydroepiandrosterone sulfate and longevity: New clues for an old friend - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DHEA-S hormone linked to shorter lifespan in men, but not women - CUNY Graduate School of Public Health & Health Policy [sph.cuny.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. Trajectories of Dehydroepiandrosterone Sulfate Predict Mortality in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 25. jme.bioscientifica.com [jme.bioscientifica.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Dehydroepiandrosterone signaling pathways and receptor binding

Expert Insight: While ELISA is a valuable tool for high-throughput screening and relative quantification, LC-MS/MS is indispensable for definitive, accurate quantification, especially when distinguishing between structurally similar steroid metabolites. The choice to use LC-MS/MS is driven by the need for absolute specificity, which is paramount in drug development and clinical diagnostics to avoid the confounding variable of antibody cross-reactivity. [21]

Protocol 2.1.1: Quantitative Determination of DHEA by Competitive ELISA

This protocol provides a framework for a typical competitive ELISA for DHEA quantification in serum. [10][15][16]

-

Plate Preparation: Use a microtiter plate pre-coated with a capture antibody (e.g., anti-sheep IgG).

-

Standard Curve Preparation: Prepare a serial dilution of the DHEA standard (e.g., from 60,000 pg/mL down to 90 pg/mL) in the provided assay diluent. [17]This step is critical for establishing the quantitative range of the assay.

-

Sample Preparation: Dilute serum or plasma samples as required. A typical starting dilution is 1:100 in assay diluent. The optimal dilution must be determined empirically to ensure the sample concentration falls within the linear range of the standard curve. [11]4. Competitive Binding:

-

Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells.

-

Add 25 µL of DHEA-peroxidase (HRP) conjugate to each well.

-

Add 25 µL of polyclonal anti-DHEA antibody to each well to initiate the binding reaction. [17] * Incubate for 2 hours at room temperature with gentle shaking. Causality: This incubation allows the DHEA in the sample and the DHEA-HRP conjugate to compete for binding to the primary antibody.

-

-

Washing: Wash the plate 4-5 times with wash buffer to remove all unbound components. Causality: This step is crucial to reduce background signal and ensure only specifically bound conjugate is detected.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark. The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 1N H₂SO₄) to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of DHEA in the sample. [10]9. Analysis: Calculate the DHEA concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2.1.2: Steroid Profiling by LC-MS/MS

This protocol outlines a general workflow for the simultaneous quantification of DHEA and other steroids in serum using liquid chromatography-tandem mass spectrometry. [13][14][18]

Caption: General workflow for LC-MS/MS analysis of steroids.

-

Sample Preparation (Extraction):

-

Aliquot 100 µL of serum into a clean tube.

-

Spike the sample with a known concentration of a deuterated internal standard (e.g., DHEA-d5). Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the very beginning to account for sample loss during preparation and for variations in instrument response (matrix effects), ensuring highly accurate quantification.

-

Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. [13] * Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging. [13] * Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol). [13]2. Chromatographic Separation:

-

Inject the reconstituted sample (e.g., 20 µL) into an LC system.

-

Separate the steroids on a reverse-phase column (e.g., C18 or PFP) using a gradient of mobile phases, typically water and methanol or acetonitrile. [13][19]Causality: The chromatographic step separates the different steroids based on their hydrophobicity, preventing co-eluting compounds from interfering with detection in the mass spectrometer.

-

-

Mass Spectrometric Detection:

-

The column eluent is directed into a tandem mass spectrometer (typically a triple quadrupole) operating in positive electrospray ionization (ESI) mode. [19] * Operate the instrument in Multiple Reaction Monitoring (MRM) mode. For each steroid, a specific precursor ion (the mass of the molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. Causality: MRM is highly specific and sensitive. The unique "mass transition" for each steroid provides a definitive identification and quantification, free from matrix interferences.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of steroid standards.

-

Quantify the amount of DHEA in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

-

Assessing Receptor Binding and Activation

To move from quantification to function, it is essential to determine how DHEA interacts with and activates its target receptors.

Protocol 2.2.1: Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is a powerful tool for assessing the transcriptional activity of nuclear receptors like AR and ER in response to DHEA or its metabolites. [20][21][22]The principle involves co-transfecting cells with two plasmids: one expressing the nuclear receptor of interest and another containing a luciferase reporter gene downstream of a promoter with hormone response elements (HREs). [21][23]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HepG2, which have low endogenous receptor expression) in a 96-well plate. [24] * Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with:

-

An expression plasmid for the full-length nuclear receptor (e.g., pCMV-hERα).

-

A reporter plasmid containing a promoter with HREs driving a luciferase gene (e.g., pGL4-ERE-luc2P).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used to normalize for transfection efficiency. [24]2. Compound Treatment:

-

-

After 24 hours, replace the medium with fresh medium containing DHEA, its metabolites, or control compounds (e.g., estradiol as a positive control, vehicle as a negative control) at various concentrations.

-

Incubate for another 18-24 hours. Causality: During this time, if the compound activates the receptor, the receptor-ligand complex will bind to the HREs on the reporter plasmid and drive the expression of the luciferase enzyme.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system and a luminometer. [24]4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine parameters like EC₅₀.

-

Caption: Workflow for a dual-luciferase reporter gene assay.

Synthesis and Future Directions

The signaling landscape of DHEA is far more intricate than that of a simple steroid precursor. It operates through a dual-system: a slow, indirect genomic pathway via its potent androgen and estrogen metabolites, and a rapid, direct non-genomic pathway involving a host of membrane and intracellular receptors. This complexity presents both challenges and opportunities for researchers and drug developers.

Future research must focus on:

-

Deconvoluting Pathways: Employing specific enzyme inhibitors (e.g., aromatase inhibitors) and receptor antagonists in experimental systems to isolate and study the direct effects of DHEA versus the effects of its metabolites. [25]* Receptor Identification: The definitive identification and cloning of the putative DHEA-specific GPCR in endothelial cells is a critical next step. [5]* Therapeutic Targeting: Designing DHEA analogs that selectively activate specific pathways—for instance, enhancing the neuroprotective effects via the S1R or TrkA receptors without stimulating androgenic or estrogenic pathways—holds significant therapeutic promise.

By leveraging the robust methodologies outlined in this guide, the scientific community can continue to unravel the mysteries of DHEA, paving the way for novel therapeutic interventions in aging, neurodegenerative disease, and metabolic disorders.

References

- Klinge, C. M. (2022). Structure-function of DHEA binding proteins. Vitamins and Hormones.

- Labrie, F. (n.d.).

- Wikipedia. (n.d.). Dehydroepiandrosterone. Wikipedia.

- Webb, S. J., et al. (n.d.). The Biological Actions of Dehydroepiandrosterone Involves Multiple Receptors. Taylor & Francis.

- Webb, S. J., et al. (2006). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. PMC - PubMed Central.

- Wolkowitz, O. M., et al. (2009). Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA)

- Biosynth. (2024). Unveiling the Mysteries of DHEA and DHEA-S: A Comprehensive Exploration of Their Roles in Human Health and Disease. Biosynth Blog.

- Genud, R., et al. (2009).

- Borjesson, A. E., et al. (2012). Role of Androgen and Estrogen Receptors for the Action of Dehydroepiandrosterone (DHEA). Endocrinology, Oxford Academic.

- Simoncini, T., et al. (2003). Dehydroepiandrosterone Modulates Endothelial Nitric Oxide Synthesis Via Direct Genomic and Nongenomic Mechanisms. Endocrinology, Oxford Academic.

- Lazaridis, I., et al. (2011). Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis. PMC - PubMed Central.

- Traish, A. M., et al. (2011). Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology. PubMed.

- Charalampopoulos, I., et al. (2006).

- Klinge, C. M., et al. (2009). DHEA metabolites activate estrogen receptors alpha and beta. PMC - NIH.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Quantitative Determination of DHEA-S using a Competitive Enzyme-Linked Immunosorbent Assay. BenchChem.

- Klinge, C. M., et al. (2016). Novel mechanisms for DHEA action. Journal of Molecular Endocrinology.

- protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.

- Gonzalez-Castañeda, R. E., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. PMC.

- Abbexa. (n.d.). DHEA(Dehydroepiandrosterone) ELISA Kit. Abbexa.

- Li, Y., et al. (2018).

- Chen, F., et al. (2005). Direct agonist/antagonist functions of dehydroepiandrosterone. PubMed.

- Zrnčić, A., et al. (n.d.). P 101 THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE. CABI Digital Library.

- Invitrogen. (n.d.). Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit. Invitrogen.

- Meikle, A. W., et al. (1992). The Presence of a Dehydroepiandrosterone-Specific Receptor Binding Complex in Murine T Cells. PubMed.

- N.A. (n.d.). Impact of DHEA on GABA-agonist Challenge in Healthy Young and Older adults. N.A..

- Rutkowski, K., et al. (2014). Mechanisms of Action of Dehydroepiandrosterone. PubMed.

- Xing, H., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.

- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.

- Demeditec Diagnostics GmbH. (2023). Dehydroepiandrosterone (DHEA) ELISA. Demeditec Diagnostics GmbH.

- Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.

- Gonzalez-Castañeda, R. E., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers.

- Sigma-Aldrich. (n.d.). LC/MS/MS Analysis of Steroid Hormones in Plasma. Sigma-Aldrich.

- Eagle Biosciences. (n.d.). Dehydroepiandrosterone (DHEA) ELISA Assay Kit. Eagle Biosciences.

- Nakajima, H., et al. (2013). Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice. PubMed.

- Genud, R., et al. (2009). DHEA Lessens Depressive-Like Behavior via GABA-ergic Modulation of the Mesolimbic System.

-

Rutkowski, K., et al. (2008). Dehydroepiandrosterone (DHEA): hypes and hopes. PubMed. [Link]

- Rigo, I., et al. (2020).

Sources

- 1. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 9. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. protocols.io [protocols.io]

- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. demeditec.com [demeditec.com]

- 16. eaglebio.com [eaglebio.com]

- 17. Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]

- 18. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 23. promega.com [promega.com]

- 24. eubopen.org [eubopen.org]

- 25. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Functions of DHEA in Aging: From Molecular Mechanisms to Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans. Their production by the adrenal glands declines dramatically with age, a phenomenon termed "adrenopause."[1][2] This age-related decline has prompted extensive research into DHEA's role in the aging process and its potential as a therapeutic agent to mitigate age-related physiological deterioration. This technical guide synthesizes the current understanding of DHEA's physiological functions in aging, targeting researchers, scientists, and drug development professionals. We delve into the complex molecular mechanisms of DHEA action, its systemic effects on the central nervous, immune, and metabolic systems, and critically evaluate the clinical evidence for its use as an anti-aging intervention. Furthermore, we provide detailed methodologies for DHEA research to facilitate further investigation in this field.

Introduction: DHEA and the Phenomenon of Adrenopause

Dehydroepiandrosterone (DHEA) is a C19 steroid hormone synthesized predominantly in the zona reticularis of the adrenal cortex from cholesterol.[3][4] It circulates in the bloodstream primarily as its more stable, water-soluble sulfated form, DHEA-S.[4] DHEA serves as a crucial precursor, or "pro-hormone," for the biosynthesis of more potent androgens and estrogens in peripheral tissues, a process known as intracrinology.[5]

A hallmark of the aging process is the progressive and significant decline in serum DHEA and DHEA-S levels.[1][6] Production of these steroids peaks in early adulthood (around age 25) and then declines by approximately 80-90% by the age of 70-80.[1][7] This decline, often referred to as adrenopause, contrasts with the relatively stable levels of other adrenal hormones like cortisol, leading to an increased cortisol-to-DHEA ratio with age.[8] This altered hormonal balance is hypothesized to contribute to many of the deleterious changes associated with aging, including sarcopenia, immunosenescence, cognitive decline, and metabolic syndrome.[8][9]

Molecular Mechanisms of DHEA Action

The biological effects of DHEA are multifaceted, mediated through both indirect and direct mechanisms. Understanding these pathways is critical for the development of targeted therapeutic strategies.

Indirect Action: The Intracrine Pathway

The primary and most well-established function of DHEA is its role as a pro-hormone. DHEA is lipophilic and can enter peripheral cells where it is converted into active sex steroids like testosterone and estradiol.[5] This tissue-specific conversion allows cells to locally regulate their hormonal environment according to their specific needs. This mechanism is thought to be responsible for many of DHEA's observed effects on bone, muscle, and skin.[2][10]

Caption: Simplified DHEA steroidogenic and metabolic pathway.

Direct Cellular and Genomic Effects

Beyond its role as a precursor, DHEA exerts direct effects by interacting with a variety of receptors and signaling molecules.[2][11]

-

Nuclear Receptors: DHEA has been shown to bind to and activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the Pregnane X Receptor (PXR).[3][12]

-

Membrane Receptors and Signaling: DHEA can modulate signaling through membrane-associated G-protein coupled receptors.[12] It also interacts with several neurotransmitter receptors in the brain, including N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, qualifying it as a "neurosteroid".[4][12]

-

Sigma-1 Receptor: DHEA and DHEA-S are endogenous ligands for the sigma-1 receptor, a unique protein chaperone located at the endoplasmic reticulum.[9][12] This interaction is believed to mediate many of its neuroprotective effects.[9][12]

-

Signaling Cascades: DHEA can activate intracellular signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival, proliferation, and metabolism.[12][13]

Caption: Dual mechanisms of DHEA action in target cells.

Physiological Impact on Key Systems During Aging

The age-related decline in DHEA has been linked to dysfunction in multiple organ systems.

Central Nervous System (CNS)

DHEA is synthesized de novo in the brain, where it functions as a neurosteroid, playing a crucial role in neuronal health and cognitive function.[6] Animal studies have shown that DHEA can enhance memory and learning, and possesses significant neuroprotective properties.[6][14] Proposed mechanisms for these effects include:

-

Neuroprotection: Shielding neurons from oxidative stress and beta-amyloid toxicity, which are implicated in Alzheimer's disease.[15][16]

-

Neurogenesis: Promoting the growth of new neurons, particularly in the hippocampus, a brain region vital for memory.[17]

-

Anti-Glucocorticoid Effect: Counteracting the neurotoxic effects of stress-induced high cortisol levels.[18]

-

Mood Regulation: Influencing neurotransmitter systems like serotonin and dopamine, which may explain its reported positive effects on mood and well-being.[5][17]

However, human studies on DHEA supplementation for cognitive enhancement have yielded inconsistent results, with many systematic reviews concluding there is no strong evidence for cognitive benefits in healthy older adults.[6][19]

Immune System and Immunosenescence

Immunosenescence, the age-related decline in immune function, is characterized by a reduced ability to respond to new antigens and an increase in low-grade chronic inflammation.[8][20][21] DHEA is thought to have immuno-modulating properties that counter this decline. It generally enhances immune function, in opposition to the immunosuppressive effects of cortisol.[8] Studies suggest DHEA can:

-

Enhance T-cell function: Promote a shift from a Th2 (allergic and anti-inflammatory) to a Th1 (cell-mediated immunity) cytokine profile, which can improve response to infections.[22]

-

Increase Cytokine Production: Boost the production of key cytokines like IL-2, which are essential for T-cell proliferation and effector function.[23]

-

Modulate NK cell activity: Influence the cytotoxic capacity of natural killer (NK) cells.[8]

The increasing cortisol-to-DHEA ratio with age is considered a significant contributor to immunosenescence.[8][20] While animal and in vitro studies are promising, more robust human clinical trials are needed to confirm the benefits of DHEA supplementation on immune function in the elderly.[8][20]

Metabolic Function, Muscle, and Body Composition

Aging is associated with sarcopenia (loss of muscle mass and strength), increased visceral adiposity, and a higher risk of insulin resistance.[24] Low DHEA levels have been linked to these adverse changes.[24]

-

Muscle Mass and Strength: DHEA supplementation alone does not appear to significantly increase muscle mass or strength.[1][7][25] However, compelling evidence shows that DHEA can significantly enhance the effects of resistance training in elderly individuals, leading to greater gains in muscle volume and strength.[1][7][[“]][[“]] This effect may be mediated by an increase in insulin-like growth factor-1 (IGF-1).[1][7]

-

Body Composition: Some studies report a modest but significant reduction in fat mass, particularly visceral fat, with DHEA supplementation in elderly men.[10][28] However, this effect is often dependent on the conversion of DHEA to active androgens and estrogens.[10][28] Other studies have found no significant impact on body composition.[29]

-

Glucose Metabolism: While animal studies suggest DHEA improves insulin sensitivity, human data are inconsistent.[5] Some trials show improvements in insulin sensitivity, while others find no effect on glucose metabolism.[5][29]

Cardiovascular System

Epidemiological studies have suggested an association between low DHEA levels and an increased risk of cardiovascular disease (CVD) and mortality in older men.[30][31][32] DHEA is proposed to have several cardioprotective effects:

-

Endothelial Function: DHEA may improve endothelial function by stimulating nitric oxide (NO) production.[11]

-

Anti-inflammatory Effects: DHEA may reduce levels of inflammatory cytokines like TNF-α and IL-6.[33]

-

Vascular Remodeling: It may act as an anti-remodeling and vasorelaxant agent.[34]

-

Arterial Stiffness: One randomized trial found that DHEA replacement in older adults improved indices of arterial stiffness, an independent predictor of CVD risk.[33]

Despite these promising mechanisms, the overall impact of DHEA supplementation on cardiovascular outcomes in large-scale trials remains to be definitively established.[34]

Bone and Skin Health

-

Bone Density: DHEA, through its conversion to estrogens and androgens, plays a role in maintaining bone health. Several meta-analyses suggest that DHEA supplementation can lead to small but significant improvements in bone mineral density (BMD), particularly at the hip in older women.[35][36][37]

-

Skin Atrophy: Aging skin is characterized by thinning, dryness, and reduced collagen. DHEA has been shown to improve skin hydration, increase sebum production, and stimulate collagen production, thereby counteracting some signs of skin aging.[35][38]

DHEA Supplementation: Clinical Evidence and Controversies

Despite the strong biological rationale, the clinical utility of DHEA as an "anti-aging" therapy is highly debated.[2] While some studies show modest benefits in specific populations for certain endpoints, many randomized controlled trials have yielded disappointing or conflicting results.[2][6][39]

| Study Focus Area | Key Positive Findings | Key Null or Negative Findings | Limitations & Controversies |

| Muscle & Strength | Potentiates strength and mass gains from resistance exercise in the elderly.[1][7] | No significant effect when given without concurrent exercise.[1][7][25] | Effect size is modest and highly dependent on exercise. |

| Cognitive Function | Some small, inconsistent improvements in specific memory tests in women.[19] | Most systematic reviews find no consistent evidence of cognitive benefit.[6][19][40] | Trials are often short-term; CNS DHEA levels may not reflect plasma levels.[6] |

| Metabolic Health | Small reduction in fat mass, especially in men.[10][28] | Inconsistent effects on insulin sensitivity and glucose metabolism.[5][29] No benefit for lipid profiles.[29][40] | Effects on body fat are minor and may depend on conversion to sex steroids.[10] |

| Bone Density | Small but significant increases in hip BMD, particularly in postmenopausal women.[35][37] | Effects are modest compared to standard osteoporosis treatments.[39] | Long-term fracture prevention data is lacking. |

| Well-being/Mood | Some studies report improvements in mood and psychological well-being.[5][41] | Results are mixed and not consistently replicated.[40] | Subjective endpoints are difficult to measure reliably. |

The widespread availability of DHEA as an unregulated over-the-counter supplement further complicates its scientific evaluation and raises safety concerns, particularly regarding long-term use and potential hormone-dependent cancer risks.[2][6]

Methodologies for DHEA Research

Rigorous and standardized methodologies are essential for advancing our understanding of DHEA's role in aging.

Quantification of DHEA and DHEA-S

Accurate measurement of DHEA and its sulfate is fundamental. Immunoassays (ELISA, RIA) and mass spectrometry (LC-MS/MS, GC-MS) are the primary methods. While mass spectrometry is the gold standard for specificity and accuracy, ELISA is a widely used, high-throughput method suitable for large cohort studies.

Experimental Protocol: Quantification of Serum DHEA-S by ELISA

This protocol is a representative workflow for a competitive enzyme-linked immunosorbent assay (ELISA).

-

Principle: Serum DHEA-S competes with a fixed amount of enzyme-labeled DHEA-S for a limited number of binding sites on a microplate coated with anti-DHEA-S antibodies. The substrate color intensity is inversely proportional to the DHEA-S concentration in the sample.

-

Sample Preparation:

-

Collect whole blood via venipuncture into a serum separator tube.

-

Allow blood to clot for 30 minutes at room temperature.

-

Centrifuge at 3000 rpm for 15 minutes.

-

Aliquot the serum supernatant into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

-

Assay Procedure (Illustrative):

-

Reagent Preparation: Reconstitute and prepare all reagents (standards, controls, wash buffer, enzyme conjugate, substrate) according to the kit manufacturer's instructions.

-

Standard Curve: Pipette 25 µL of each standard, control, and serum sample into the appropriate wells of the antibody-coated microplate.

-

Conjugate Addition: Add 100 µL of the DHEA-S-Horseradish Peroxidase (HRP) conjugate to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C. Causality: This allows for the competitive binding reaction between the sample DHEA-S and the enzyme-labeled DHEA-S to reach equilibrium.

-

Washing: Aspirate and wash each well 4-5 times with wash buffer. Causality: This step is critical to remove any unbound components, reducing background noise and increasing signal specificity.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at room temperature in the dark. Causality: The HRP enzyme bound to the plate will catalyze the conversion of the TMB substrate, producing a blue color.

-

Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used.

-

Interpolate the DHEA-S concentration of the unknown samples from the standard curve.

-

Apply the appropriate dilution factor if samples were diluted prior to the assay.

-

Caption: Experimental workflow for DHEA-S quantification by ELISA.

Future Directions and Drug Development Perspectives

The future of DHEA research lies in moving beyond its use as a non-specific supplement towards a more nuanced, targeted approach.

-

Selective DHEA Analogues: There is significant potential in developing novel, synthetic DHEA analogues that are tissue-selective and lack the androgenic or estrogenic side effects. Such compounds could be designed to specifically activate neuroprotective pathways (e.g., via the sigma-1 receptor) without systemic hormonal conversion.

-

Biomarker Stratification: Future clinical trials should focus on patient populations with demonstrably low DHEA levels and stratify results based on baseline hormonal status and genetic markers that influence DHEA metabolism.

-

Combination Therapies: The synergistic effect of DHEA with resistance exercise is a promising area.[[“]] Investigating DHEA as an adjunct therapy to exercise, nutrition, or other pharmacological interventions for sarcopenia or frailty is a logical next step.

-

Clarifying Mechanisms: Further basic research is required to fully elucidate the direct, non-hormonal mechanisms of DHEA action, which could reveal novel drug targets for age-related diseases.

Conclusion

DHEA is a unique steroid hormone whose dramatic age-related decline is closely correlated with many aspects of the aging phenotype. Its primary physiological function is as a pro-hormone, providing peripheral tissues with a substrate for local androgen and estrogen synthesis. It also possesses direct neurosteroid, metabolic, and immunomodulatory effects through a variety of molecular pathways. While the therapeutic potential to reverse or slow age-related decline by restoring youthful DHEA levels is compelling, the current body of clinical evidence remains inconsistent and does not support its widespread use as a general "anti-aging" panacea. The most robust evidence points to a modest benefit for bone density in women and a synergistic effect with resistance exercise on muscle mass and strength in the elderly. For drug development professionals, the future lies not in DHEA itself, but in leveraging our understanding of its complex biology to develop targeted molecules that can replicate its beneficial effects on the brain, immune system, and musculoskeletal health without the liabilities of a non-specific hormonal precursor.

References

- Consensus. Can DHEA enhance muscle mass and strength in elderly individuals during weight training? Vertex AI Search.

- Mocci F, et al. Dehydroepiandrosterone (DHEA) and the Aging Brain: Flipping a Coin in the “Fountain of Youth”. CNS Drugs.

- Talauman, G, et al.

- Villareal DT, Holloszy JO. DHEA enhances effects of weight training on muscle mass and strength in elderly women and men. American Journal of Physiology-Endocrinology and Metabolism.

- Weiss EP, et al. Oral dehydroepiandrosterone (DHEA) replacement in older adults: effects on central adiposity, glucose metabolism, and blood lipids. Clinical endocrinology.